molecular formula C19H21BrN2O B1293292 3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-57-8

3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1293292
M. Wt: 373.3 g/mol
InChI Key: ZZSBYVCBOSSDJV-UHFFFAOYSA-N
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Description

The compound "3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" is a brominated benzophenone derivative with a piperazine moiety. While the specific compound is not directly mentioned in the provided papers, the structure suggests it is a halogenated aromatic compound with potential applications in organic synthesis and possibly pharmaceuticals, given the presence of a piperazine ring, which is commonly found in drug molecules.

Synthesis Analysis

The synthesis of related brominated aromatic compounds typically involves halogenation reactions. For instance, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride involves bromination using bromosuccinimide and benzoyl peroxide as an initiator, followed by amination . Similarly, the synthesis of 3-bromomethylbenzo[d]isoxazole is achieved through a one-pot synthesis utilizing o-hydroxy-α-bromoacetophenone . These methods could potentially be adapted for the synthesis of "3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated benzophenones and related compounds often includes a bromine atom attached to an aromatic ring, which can significantly influence the reactivity of the molecule. For example, in the case of 4-[(E)-4-Bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione, the presence of a bromine atom leads to a disordered structure due to its size and electronic effects . The molecular structure of "3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" would likely exhibit similar characteristics, with the bromine atom affecting the overall geometry and electronic distribution.

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. For instance, 2-(Bromomethyl)benzophenone can be converted into naphthalene derivatives through a mechanism involving the generation of isobenzofurans . The presence of a bromine atom in the molecule of "3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" would make it a candidate for similar reactions, potentially serving as an intermediate in the synthesis of more complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenones are influenced by the presence of the bromine atom and other substituents on the aromatic rings. These properties include melting points, solubility, and reactivity towards other chemical reagents. For example, the melting point, IR, and NMR data are crucial for confirming the structure of synthesized compounds, such as 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone . The compound "3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" would have its own unique set of physical and chemical properties, which could be determined through similar analytical techniques.

Safety And Hazards

The compound may cause an allergic skin reaction and serious eye irritation .

properties

IUPAC Name

(3-bromophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c1-21-9-11-22(12-10-21)14-15-5-7-16(8-6-15)19(23)17-3-2-4-18(20)13-17/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSBYVCBOSSDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642968
Record name (3-Bromophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone

CAS RN

898783-57-8
Record name (3-Bromophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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